Product packaging for 2-(tert-Butyl)-5-methoxyaniline(Cat. No.:)

2-(tert-Butyl)-5-methoxyaniline

Cat. No.: B12851475
M. Wt: 179.26 g/mol
InChI Key: DEYGDSNOJCSTMM-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5-methoxyaniline is a valuable chemical intermediate in organic synthesis and research applications, identified by CAS Number 478701-44-9 . This compound has a molecular formula of C11H17NO and a molecular weight of 179.26 g/mol . As a substituted aniline, it features both a tert-butyl group and a methoxy group on the benzene ring, which can confer unique steric and electronic properties, making it a useful precursor in the development of more complex molecules . Researchers utilize this and structurally similar aniline derivatives as key building blocks in medicinal chemistry and materials science, particularly for the synthesis of functionalized organic compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Proper handling procedures should be followed, and it is recommended to store the compound in a cool, dry place, consistent with the handling of similar chemical reagents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B12851475 2-(tert-Butyl)-5-methoxyaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-tert-butyl-5-methoxyaniline

InChI

InChI=1S/C11H17NO/c1-11(2,3)9-6-5-8(13-4)7-10(9)12/h5-7H,12H2,1-4H3

InChI Key

DEYGDSNOJCSTMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)OC)N

Origin of Product

United States

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 2-(tert-Butyl)-5-methoxyaniline

Established methods for synthesizing this compound primarily rely on foundational organic reactions, including electrophilic aromatic substitution and functional group interconversions. These pathways are often characterized by their sequential nature, involving the step-by-step construction of the target molecule from simple precursors.

Nitration and Subsequent Reduction Routes of Precursors

A common and well-documented strategy for introducing an amino group onto an aromatic ring is through the nitration of a suitable precursor, followed by the reduction of the resulting nitro group. In the context of this compound synthesis, this process would typically start with a substituted benzene (B151609) ring that already contains the tert-butyl and methoxy (B1213986) groups.

The synthesis begins with the nitration of a precursor like 1-tert-butyl-4-methoxybenzene. This electrophilic aromatic substitution is typically carried out using a mixture of fuming nitric acid and sulfuric acid under controlled temperature conditions to introduce a nitro group onto the ring. google.com The directing effects of the methoxy (ortho-, para-directing) and tert-butyl (ortho-, para-directing) groups guide the nitro group to the position ortho to the methoxy group. Following nitration, the intermediate nitro compound is reduced to the desired aniline (B41778). google.com This reduction can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like iron powder or tin chloride in an acidic medium. A patent for a similar compound, m-tert-butylphenol, describes a process involving nitration, reduction, and subsequent diazotization hydrolysis, highlighting the industrial applicability of this sequence. google.com

Table 1: Nitration and Reduction Reaction Parameters

Step Reagents Key Conditions Purpose
Nitration Fuming Nitric Acid, Sulfuric Acid Controlled temperature (e.g., 0-5°C) Introduces a nitro (-NO2) group onto the aromatic precursor. google.com

| Reduction | Iron Powder, Tin Chloride, or Catalytic Hydrogenation (H2/Pd) | Acidic medium (for metals) or catalyst presence | Converts the nitro group to an amino (-NH2) group. |

Halogenation-Based Approaches with Controlled Selectivity

Halogenation provides an alternative route for functionalizing the aromatic core, which can then be converted to the final aniline product. This approach involves the selective introduction of a halogen atom (such as bromine or chlorine) onto the methoxy-aniline precursor. The halogen can serve as a handle for further transformations or influence the regioselectivity of subsequent reactions.

For instance, direct bromination of a methoxyaniline derivative can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane. Controlling the stoichiometry and reaction temperature (e.g., 0–5°C) is crucial to prevent over-halogenation and ensure selective substitution. Following halogenation, the intermediate can be subjected to reactions that replace the halogen with the desired functional group or the halogen can be used to facilitate a subsequent cross-coupling reaction to introduce another part of the molecule. In some cases, deaminative halogenation can be used, where a primary amine is converted into a halide, although this is more common for converting an existing amine to a different halide rather than building the core structure. nih.gov

Friedel-Crafts Alkylation for tert-Butyl Group Introduction on Methoxy-substituted Cores

The Friedel-Crafts reaction is a fundamental method for attaching alkyl groups to aromatic rings. wikipedia.orgnih.gov In the synthesis of this compound, this reaction is employed to introduce the bulky tert-butyl group onto a methoxy-substituted aromatic core, such as p-anisidine (B42471) (4-methoxyaniline) or its protected form. vulcanchem.commt.com

The reaction typically involves treating the aromatic substrate with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.commasterorganicchemistry.com To prevent side reactions with the amine group, it is often necessary to protect it first, for example, by converting it to an acetanilide. vulcanchem.com The electron-donating methoxy group activates the ring towards electrophilic substitution, directing the incoming tert-butyl electrophile to the ortho position. After the alkylation step, the protecting group is removed to yield the final product. vulcanchem.com

Table 2: Friedel-Crafts Alkylation Reaction Overview

Component Example Reagents Role in Reaction
Aromatic Core 4-Methoxyaniline, N-(4-methoxyphenyl)acetamide The substrate to be alkylated.
Alkylating Agent tert-Butyl chloride, Isobutylene Source of the tert-butyl electrophile. mt.com
Catalyst Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃) Lewis acid that generates the carbocation electrophile. mt.commasterorganicchemistry.com

| Protecting Group | Acetyl group | Prevents unwanted reactions at the amine functionality. vulcanchem.com |

Advanced Synthetic Approaches and Chemoselective Transformations

Modern synthetic chemistry offers more sophisticated and efficient routes to complex molecules like this compound. These advanced methods often provide higher atom economy, fewer steps, and greater control over selectivity.

Multi-component Reactions Incorporating the Aniline Moiety (e.g., Ugi Reaction)

Multi-component reactions (MCRs) are powerful tools in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. tcichemicals.comfrontiersin.org The Ugi reaction is a prominent example of a four-component reaction that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. academie-sciences.fr

Anilines, such as 4-methoxyaniline, are frequently used as the amine component in Ugi reactions to generate complex peptidomimetic structures. nih.govorgsyn.org While a direct synthesis of this compound via an MCR is not typical, the compound itself serves as a valuable aniline building block for such reactions. nih.gov For example, this compound can be reacted with a carboxylic acid, an aldehyde, and an isocyanide to rapidly generate diverse libraries of complex molecules with potential biological activity. mdpi.comrug.nl The efficiency and convergence of MCRs make them highly attractive for combinatorial chemistry and drug discovery. tcichemicals.comnih.gov

Table 3: Ugi Four-Component Reaction

Reactant Function Example
Amine Nucleophile This compound, 4-Methoxyaniline nih.gov
Carbonyl Electrophile Benzaldehyde (B42025), Acetone nih.gov
Carboxylic Acid Acid Component Benzoic Acid, Acetic Acid academie-sciences.fr

| Isocyanide | C1 Building Block | tert-Butyl isocyanide, Benzyl isocyanide nih.govorganic-chemistry.org |

Metal-Catalyzed Cross-Coupling Strategies for Aryl Bond Formation

Metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These methods could be applied to the synthesis of this compound by forming one of the key aryl-carbon or aryl-nitrogen bonds.

For instance, a Buchwald-Hartwig amination could be envisioned, where a substituted aryl halide (e.g., 2-bromo-4-tert-butylanisole) is coupled with ammonia (B1221849) or an ammonia equivalent using a palladium catalyst to form the aniline. Conversely, a C-C bond-forming reaction like the Suzuki-Miyaura coupling could be used. This might involve coupling an aryl boronic acid with an appropriately substituted aryl halide to construct the carbon skeleton before the introduction or unmasking of the amine functionality. These reactions are known for their high functional group tolerance and efficiency, making them powerful tools in modern organic synthesis. uni-muenchen.de

Sandmeyer Reaction Applications for Halogenation and Other Conversions on Anilines

The Sandmeyer reaction stands as a cornerstone of synthetic organic chemistry, providing a versatile method to convert primary aromatic amines into a wide array of functional groups via an aryl diazonium salt intermediate. nih.govijcr.infonih.gov This transformation is particularly valuable for introducing substituents that are not easily accessible through direct electrophilic aromatic substitution. The reaction is broadly applicable for the synthesis of aryl halides, cyanides, and other derivatives. nih.gov

The core of the Sandmeyer reaction involves two main steps:

Diazotization: The primary aromatic amine, in this case, the precursor to this compound, is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C) to form a diazonium salt. rsc.org Alternatively, organic nitrites like tert-butyl nitrite (tBuONO) can be employed, often under milder conditions and in organic solvents, which can be advantageous for substrates with sensitive functional groups or solubility issues. researchgate.netnih.gov

Substitution: The resulting diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to facilitate the displacement of the diazonium group (-N₂⁺) with a halide or another nucleophile, yielding the corresponding substituted aromatic compound. nih.govresearchgate.net The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRN1)-like mechanism.

For the synthesis of a halogenated derivative of this compound, the corresponding aniline would first be diazotized. Subsequent treatment with the appropriate copper(I) halide would yield the desired aryl halide. For instance, using copper(I) bromide would result in the formation of 1-bromo-2-(tert-butyl)-5-methoxybenzene. The versatility of the Sandmeyer reaction also extends to the introduction of other functionalities. For example, cyanation using copper(I) cyanide can be achieved, and modifications of the Sandmeyer reaction can introduce groups like trifluoromethyl (CF₃). researchgate.net

The steric hindrance presented by the tert-butyl group ortho to the amine in the precursor to this compound may influence reaction rates, potentially requiring optimized conditions to achieve high yields.

Methodological Considerations in Synthesis

The successful synthesis of this compound, like any multi-step organic synthesis, hinges on careful control over reaction parameters and rigorous purification and validation of intermediates.

Critical Reaction Parameter Optimization (e.g., Temperature, Solvent Choice, Stoichiometric Ratios)

The optimization of reaction parameters is crucial for maximizing yield and minimizing the formation of impurities. For a Sandmeyer reaction involving a sterically hindered aniline, a systematic approach to optimization is necessary.

Temperature: The initial diazotization step is typically conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. rsc.org However, the subsequent substitution step may require heating. The optimal temperature for the copper(I) salt-mediated decomposition of the diazonium salt can vary depending on the substrate. For some electron-rich anilines, which can form more stable diazonium intermediates, elevated temperatures may be needed to drive the reaction to completion.

Solvent Choice: The choice of solvent is critical and can significantly impact reaction outcomes. rsc.org In traditional Sandmeyer reactions, aqueous acidic solutions are common for the diazotization step. However, for substrates with limited solubility in aqueous media, or when using organic nitrites like t-butyl nitrite, organic solvents such as acetonitrile, dimethylformamide (DMF), or dichloroethane are employed. researchgate.netnih.gov The solvent can influence the stability of the diazonium salt and the kinetics of the substitution step.

Stoichiometric Ratios: The molar ratios of the reactants, including the aniline, the diazotizing agent, the acid, and the copper(I) salt, must be carefully controlled. An excess of the diazotizing agent may be used to ensure complete conversion of the aniline, but this can also lead to side reactions if not properly managed. The amount of copper(I) catalyst can also be optimized; while catalytic amounts are sufficient in principle, stoichiometric amounts are often used to improve reaction rates and yields. nih.gov

Below is a hypothetical data table illustrating the optimization of a Sandmeyer bromination of the precursor aniline to this compound.

EntryDiazotizing Agent (equiv.)SolventTemperature (°C)CuBr (equiv.)Yield (%)
1NaNO₂ (1.1)H₂O/HBr0 → 601.055
2tBuONO (1.5)Acetonitrile0 → 601.075
3tBuONO (1.5)AcetonitrileRT1.068
4tBuONO (1.5)DMF0 → 801.282
5tBuONO (2.0)Acetonitrile0 → 601.578

Purity Control and Intermediate Validation Techniques

Ensuring the purity of the final product and validating the structure of intermediates are critical aspects of the synthesis.

Purity Control: After the reaction is complete, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Common purification techniques for anilines and their derivatives include:

Extraction: Liquid-liquid extraction is used to separate the product from the aqueous reaction mixture. The pH of the aqueous layer may need to be adjusted to ensure the product is in its neutral form.

Washing: The organic layer is typically washed with water, brine, and sometimes a mild base (like sodium bicarbonate solution) or acid to remove residual reagents.

Distillation: For liquid products, distillation under reduced pressure can be an effective purification method.

Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is a powerful technique for achieving high purity.

Chromatography: Column chromatography on silica (B1680970) gel or alumina (B75360) is a versatile method for separating the desired product from impurities, especially those with similar boiling points or solubility.

Intermediate Validation: It is crucial to confirm the identity and purity of key intermediates throughout the synthesis. In the context of a Sandmeyer reaction, the formation of the diazonium salt is often inferred and used in situ due to its instability. However, subsequent stable intermediates and the final product must be thoroughly characterized. The primary analytical techniques for this purpose include:

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the N-H bonds of the amine, C-O bonds of the ether, and the aromatic C-H and C=C bonds.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These chromatographic techniques are used to assess the purity of the compound by separating it from any impurities. The purity is often reported as a percentage based on the peak area.

The table below outlines a typical analytical validation process for the synthesis of a halogenated derivative of this compound.

CompoundAnalytical TechniquePurposeExpected Outcome
Halogenated Intermediate¹H NMRStructural ConfirmationSignals corresponding to aromatic protons, tert-butyl group, and methoxy group with appropriate chemical shifts and splitting patterns.
Halogenated Intermediate¹³C NMRStructural ConfirmationResonances for all unique carbon atoms in the molecule.
Halogenated IntermediateGC-MSPurity and Molecular WeightA major peak corresponding to the product with the correct mass-to-charge ratio.
Final Product (this compound)HPLCPurity AssessmentPurity >98% by peak area.
Final Product (this compound)IRFunctional Group IdentificationCharacteristic absorptions for N-H, C-O, and aromatic C-H bonds.

Chemical Reactivity and Mechanistic Investigations

Reaction Classes and Transformation Pathways

The reactivity of the 2-(tert-Butyl)-5-methoxyaniline scaffold is diverse, enabling a range of chemical transformations. The electron-donating nature of the aniline (B41778) and methoxy (B1213986) groups activates the aromatic ring, while the bulky tert-butyl group introduces significant steric constraints that influence regiochemical outcomes.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. In this compound, the regioselectivity of EAS reactions is determined by the cumulative directing effects of the substituents. nih.gov

Both the amino (-NH₂) and methoxy (-OCH₃) groups are potent activating groups and ortho, para-directors due to their ability to donate electron density to the aromatic ring via resonance. chemistrysteps.comsundarbanmahavidyalaya.inlibretexts.org The tert-butyl group is a weak activator and also an ortho, para-director. ucla.edu The directing power of these groups generally follows the order: -NH₂ > -OCH₃ > -C(CH₃)₃.

The positions on the ring relative to the substituents are:

Position 1: -NH₂

Position 2: -C(CH₃)₃

Position 3: Ortho to -C(CH₃)₃, meta to -NH₂

Position 4: Para to -NH₂, meta to -OCH₃

Position 5: -OCH₃

Position 6: Ortho to -NH₂, meta to -C(CH₃)₃, ortho to -OCH₃

Based on electronic effects, the positions most activated towards electrophilic attack are 4 and 6, which are ortho or para to the strongly activating amino and methoxy groups. However, the large steric bulk of the tert-butyl group at position 2 significantly hinders electrophilic attack at the adjacent position 3 and also at position 6. Therefore, the most probable site for electrophilic substitution is position 4, which is para to the highly activating amino group and less sterically encumbered. nih.gov Reactions like nitration and halogenation would be expected to yield the 4-substituted product as the major isomer. libretexts.org It is important to note that under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director, which would alter the expected regiochemical outcome, potentially favoring substitution at the position meta to the anilinium ion and ortho to the methoxy group. chemistrysteps.com

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Type Directing Effect
-NH₂ (Amino) Strong Activator Ortho, Para
-OCH₃ (Methoxy) Strong Activator Ortho, Para
-C(CH₃)₃ (tert-Butyl) Weak Activator Ortho, Para

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) typically requires an aromatic ring to be substituted with potent electron-withdrawing groups, which are absent in this compound. pressbooks.pub The electron-rich nature of the aniline derivative makes it a poor substrate for classical SₙAr mechanisms. chemistrysteps.com

However, nucleophilic substitution can be achieved through alternative pathways:

Diazonium Salt Formation: The primary amino group can be converted into a diazonium salt (-N₂⁺) using nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures. pearson.com The diazonium group is an excellent leaving group and can be readily displaced by a wide variety of nucleophiles in reactions such as the Sandmeyer reaction (using copper(I) salts) or Schiemann reaction (for fluorination). tib.eu This represents the most viable route for introducing nucleophiles onto this aromatic scaffold.

Benzyne (B1209423) Mechanism: Under extremely harsh conditions, such as reaction with sodium amide (NaNH₂) in liquid ammonia (B1221849), aryl halides can undergo elimination to form a highly reactive benzyne intermediate, which is then attacked by a nucleophile. pressbooks.pub While not a standard reaction for this substrate, if a halo-derivative of this compound were used, this mechanism could potentially lead to a mixture of substitution products. pressbooks.pubwikipedia.org

Radical-Nucleophilic Aromatic Substitution (Sᵣₙ1): This mechanism involves a free radical chain process and does not require electron-withdrawing groups. wikipedia.org It is initiated by the transfer of an electron to an aryl halide derivative, leading to a radical anion that fragments into an aryl radical and a halide ion. The aryl radical then reacts with the nucleophile. wikipedia.org

Oxidation and Reduction Pathways of the Aniline and Methoxy Moieties

The aniline and methoxy groups exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation: The aniline moiety is highly susceptible to oxidation. Reaction with oxidizing agents can lead to a variety of products. For instance, the carbonate radical can oxidize aniline to the corresponding anilino radical. ias.ac.in Depending on the oxidant and reaction conditions, further oxidation can yield nitroso, nitro, or polymeric materials. The oxidation of substituted anilines can be complex, and in some cases, can lead to the formation of phenoxazine (B87303) structures, particularly in reactions with quinones. researchgate.net

The methoxy group is generally stable towards many oxidizing agents. However, under specific catalytic conditions, such as with lithium iodide (LiI) in an ionic liquid, the C-O bond of the methoxy group can be selectively cleaved. rsc.org This process can transform the methoxy group into a hydroxyl group or allow it to serve as a methyl source for other reactions, such as the N-methylation of other anilines. rsc.org

Reduction: Both the aniline and methoxy groups are generally resistant to chemical reduction. Catalytic hydrogenation or treatment with common reducing agents typically leaves these functional groups intact. This stability is often exploited in synthesis. For example, a nitro group on a similar aromatic scaffold can be selectively reduced to an amine using reagents like tin and HCl, or through catalytic hydrogenation, without affecting an existing methoxy group. msu.edu The reduction of aryl ketones to alkyl groups can also be performed in the presence of these functionalities. msu.edu

Coupling Reactions for Complex Molecular Architectures (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. mdpi.com To utilize this compound in such a reaction, it must first be converted into a suitable substrate, typically an aryl halide or triflate.

For instance, a bromo-derivative, such as 2-Bromo-4-(tert-butyl)-5-methoxyaniline, can participate in Suzuki-Miyaura coupling reactions. The coupling of this aryl bromide with an organoboron reagent (e.g., an arylboronic acid) would be catalyzed by a palladium complex in the presence of a base. mdpi.com The presence of the unprotected amino group can sometimes complicate these reactions by coordinating to and deactivating the palladium catalyst. researchgate.net However, specific catalyst systems, such as those using bulky phosphine (B1218219) ligands like PdCl₂(Amphos)₂, have been developed that are effective for coupling substrates with unprotected amino groups.

Table 2: Example Conditions for Suzuki-Miyaura Coupling of a Related Aryl Bromide

Component Example Reagent/Condition Purpose
Aryl Halide 2-Bromo-4-(tert-butyl)-5-methoxyaniline Electrophilic Partner
Boron Reagent Arylboronic Acid Nucleophilic Partner
Catalyst Pd(PPh₃)₄ or PdCl₂(Amphos)₂ Catalyzes C-C bond formation
Base K₂CO₃ or Cs₂CO₃ Activates Boron Reagent
Solvent Toluene, Dioxane, or DMF/Water Reaction Medium

Detailed Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of key reactions provides insight into the formation of products and the factors controlling reactivity. For this compound, radical pathways are of significant interest in modern organic synthesis.

Radical Reaction Mechanisms and Formation Pathways

Free radical reactions involving aniline derivatives have become increasingly prevalent, often enabled by photoredox catalysis. nih.gov The aniline moiety can be a precursor to several radical species.

Formation of Amino-Centered Radicals: One common pathway is the single-electron oxidation of the aniline's nitrogen atom to form a radical cation. mdpi.com This can be achieved using chemical oxidants or through photoredox catalysis. The resulting radical cation can then lose a proton from the nitrogen to yield a neutral anilino radical. The polarity of the system is crucial; reactions are often fastest when an electrophilic radical combines with a nucleophilic arene like the aniline derivative. beilstein-journals.org

Formation of Carbon-Centered Radicals: Alternatively, the aniline radical cation can lead to the formation of an α-aminoalkyl radical if there is an alkyl group on the nitrogen. nih.govthieme-connect.com For a primary aniline like this compound, radical formation primarily involves the aromatic ring or the nitrogen atom itself.

Reaction Pathways of Aniline Radicals: Once formed, these radical intermediates can undergo various transformations:

Intramolecular Cyclization: If the aniline possesses a tethered unsaturated group, the generated radical can add intramolecularly to form cyclic structures like indolines. beilstein-journals.org

Intermolecular Arylation: Visible-light-mediated processes can generate an aryl radical from a suitable (hetero)aryl halide. This radical can then add to the electron-rich aniline ring, typically at the ortho or para position, to achieve direct C-H arylation. nih.gov This occurs via the formation of a donor-acceptor complex between the aniline and the aryl halide. nih.gov

Phenyl Radical Formation: In certain biological or chemical systems, aniline derivatives can be metabolized or transformed into phenyl radicals, which are highly reactive species capable of initiating further reactions. acs.org

These radical pathways offer powerful, often mild, alternatives to traditional ionic reactions for functionalizing the this compound core. beilstein-journals.orgresearchgate.net

Proton Transfer and Acid-Base Equilibria in Reaction Media

The reactivity of this compound is fundamentally influenced by the basicity of its amino group and its resulting behavior in acid-base equilibria. The nitrogen atom's lone pair of electrons allows it to act as a Brønsted-Lowry base, accepting a proton from an acid. The equilibrium position of this proton transfer is dictated by the relative acidities (pKa values) of the participating species. youtube.commasterorganicchemistry.com For a general acid-base reaction, the equilibrium favors the formation of the weaker acid and weaker base. masterorganicchemistry.com The equilibrium constant (Keq) for the reaction can be estimated from the pKa values of the acid reactant and the conjugate acid of the aniline. youtube.com

The study of acid-base equilibria is crucial as the protonation state of the aniline dictates its nucleophilicity and reactivity in subsequent chemical transformations. In acidic media, the formation of the anilinium ion deactivates the aromatic ring towards electrophilic substitution and reduces the nucleophilicity of the nitrogen. Conversely, in neutral or basic media, the free amine is available to participate in reactions such as acylation, alkylation, or nucleophilic aromatic substitution. The choice of solvent also plays a critical role, as it can influence the stability of the charged species and the position of the equilibrium. researchgate.netnist.gov For instance, studies on aniline derivatives in apolar aprotic solvents have shown the formation of hydrogen-bonded complexes and proton-transfer complexes, depending on the strength of the acid present. researchgate.net

The thermodynamic feasibility of a proton transfer reaction can be determined by the change in Gibbs free energy (ΔG0), which is directly related to the pKa values of the reacting acid and the conjugate acid of the base. longdom.org A negative ΔG0 indicates a thermodynamically favorable proton transfer. longdom.org

Table 1: pKa Values of Conjugate Acids of Selected Substituted Anilines in Aqueous Solution

CompoundSubstituentspKa
AnilineNone4.64
o-Toluidine2-methyl4.48
m-Toluidine3-methyl4.86
p-Toluidine4-methyl4.99
o-Anisidine (B45086)2-methoxy4.42
m-Anisidine3-methoxy4.01
p-Anisidine (B42471)4-methoxy5.11
3-Nitroaniline3-nitro2.47
4-Nitroaniline4-nitro1.00

This table is generated based on data from reference rsc.org.

Transition State Analysis and Reaction Energetics

The study of transition states and reaction energetics provides a deeper understanding of the reaction mechanisms involving this compound. A potential energy diagram maps the energy of the system as it progresses from reactants to products, with the transition state representing the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For reactions where this compound acts as a nucleophile, such as in SN2 reactions, the transition state involves the simultaneous formation of a new bond with the electrophile and the breaking of a bond in the electrophile. The geometry of this transition state is critical; for example, SN2 reactions typically proceed through a backside attack, leading to an inversion of stereochemistry at the electrophilic carbon. The bulky tert-butyl group at the ortho position of this compound can exert significant steric hindrance, potentially raising the energy of the transition state and slowing down the reaction rate compared to less hindered anilines.

In other reactions, such as the addition of the aniline to a carbonyl group, the mechanism involves a series of steps, each with its own transition state. For instance, the formation of an imine or enamine begins with the nucleophilic attack of the aniline nitrogen on the carbonyl carbon to form a tetrahedral intermediate. nih.gov This step is often followed by a proton transfer and then dehydration, which is typically the rate-determining step under acidic conditions. nih.gov Catalysts, including general acids or bases, can lower the activation energy by stabilizing the transition state. nih.gov

Theoretical and Computational Chemistry

Spectroscopic Parameter Predictions and Computational Validation

Vibrational Frequency Analysis (FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental technique for identifying the functional groups within a molecule. scholarsresearchlibrary.comwiley.com Each functional group vibrates at a characteristic frequency, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its vibrational modes. scholarsresearchlibrary.comwiley.com

For 2-(tert-Butyl)-5-methoxyaniline, a theoretical vibrational frequency analysis, often performed using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would predict the wavenumbers of its fundamental vibrations. asianpubs.orgscispace.com These calculated frequencies, often scaled to correct for computational approximations and anharmonicity, can be correlated with experimental FT-IR spectra. asianpubs.orgsphinxsai.com

The analysis would identify key vibrational modes, including:

N-H stretching of the primary amine group, typically observed in the region of 3300-3500 cm⁻¹. core.ac.uk

C-H stretching from the aromatic ring and the tert-butyl and methoxy (B1213986) groups.

C=C stretching within the aromatic ring.

C-N stretching of the aniline (B41778) moiety.

C-O stretching of the methoxy group.

Bending vibrations for these groups, which occur at lower frequencies. materialsciencejournal.org

A detailed assignment of these vibrations would be facilitated by Potential Energy Distribution (PED) analysis. researchgate.net While specific data for this compound is unavailable, Table 1 provides an illustrative example of how such data would be presented.

Table 1: Illustrative Vibrational Frequencies for this compound

Vibrational Mode Calculated Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹) Assignment
ν(N-H) asymmetric Data not available Data not available N-H asymmetric stretch
ν(N-H) symmetric Data not available Data not available N-H symmetric stretch
ν(C-H) aromatic Data not available Data not available Aromatic C-H stretch
ν(C=C) aromatic Data not available Data not available Aromatic C=C stretch
ν(C-N) Data not available Data not available C-N stretch
νas(O-CH₃) Data not available Data not available Methoxy asymmetric stretch
δ(N-H) scissoring Data not available Data not available N-H scissoring bend
γ(C-H) out-of-plane Data not available Data not available Aromatic C-H out-of-plane bend

(Note: This table is for illustrative purposes only. Specific data for this compound is not available in the reviewed literature.)

UV-Vis Spectroscopic Parameters and Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. slideshare.netbspublications.net For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO). acs.org

The primary electronic transitions in aniline and its derivatives are π → π* and n → π* transitions. researchgate.netcdnsciencepub.com The presence of substituents on the benzene (B151609) ring, such as the tert-butyl and methoxy groups in the target molecule, can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and alter the intensity of the absorption. cdnsciencepub.com

Time-Dependent Density Functional Theory (TD-DFT) is a common computational method for predicting the electronic absorption spectra of organic molecules. faccts.demedium.commdpi.com These calculations can provide the excitation energies and oscillator strengths for the electronic transitions, which correspond to the λ_max and intensity of the absorption bands in the experimental spectrum. researchgate.net

For this compound, TD-DFT calculations would help in assigning the observed absorption bands to specific electronic transitions. An analysis of the molecular orbitals involved (e.g., HOMO and LUMO) would reveal the nature of these transitions, such as charge transfer characteristics. sphinxsai.com An illustrative representation of the kind of data obtained is shown in Table 2.

Table 2: Illustrative UV-Vis Spectroscopic Data for this compound

Calculated λ_max (nm) Experimental λ_max (nm) Oscillator Strength (f) Electronic Transition
Data not available Data not available Data not available HOMO -> LUMO (π → π*)
Data not available Data not available Data not available HOMO-1 -> LUMO (π → π*)
Data not available Data not available Data not available n -> π*

(Note: This table is for illustrative purposes only. Specific data for this compound is not available in the reviewed literature.)

Thermodynamic Functions and Energetic Behaviors in Different Media

Computational chemistry can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy. researchgate.net These properties are crucial for understanding the stability and reactivity of a compound. Quantum chemical methods can calculate these values for a molecule in the gas phase. acs.orgkpfu.rursc.org

Furthermore, the energetic behavior of this compound in different media (i.e., in various solvents) can be modeled using computational approaches like the Polarizable Continuum Model (PCM). faccts.de These models account for the effect of the solvent on the thermodynamic properties of the solute molecule. uni-due.demdpi.com For instance, the hydration free energy, which is the change in Gibbs free energy when a molecule is transferred from the gas phase to an aqueous solution, is a key parameter for understanding its behavior in biological systems. uni-due.de

By performing these calculations at different temperatures, a more complete picture of the thermodynamic behavior of the compound can be obtained. mdpi.comnumberanalytics.com Table 3 illustrates the type of thermodynamic data that would be generated from such computational studies.

Table 3: Illustrative Thermodynamic Properties of this compound at 298.15 K

Thermodynamic Property Gas Phase Aqueous Solution
Enthalpy of Formation (kJ/mol) Data not available Data not available
Standard Entropy (J/mol·K) Data not available Data not available
Gibbs Free Energy of Formation (kJ/mol) Data not available Data not available
Hydration Free Energy (kJ/mol) N/A Data not available

(Note: This table is for illustrative purposes only. Specific data for this compound is not available in the reviewed literature.)

Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Construction

In organic synthesis, "building blocks" are essential starting materials for constructing more complex molecules. cymitquimica.com 2-(tert-Butyl)-5-methoxyaniline serves as a versatile building block, providing a foundational structure that can be modified to create a wide array of intricate chemical entities. Its utility stems from the presence of multiple reactive sites that allow for the sequential addition of other chemical groups. The amino group can be transformed into various functional groups, and the aromatic ring can undergo substitution reactions, enabling the construction of diverse molecular architectures.

The synthesis of complex molecules often involves multi-step processes. For instance, the creation of certain indole (B1671886) derivatives, a common scaffold in natural products and pharmaceuticals, can start from building blocks that are elaborated through reactions like the Fischer indole synthesis. rsc.org Similarly, the pyrrolo[2,1-a]isoquinoline (B1256269) core of lamellarin alkaloids is constructed using building blocks that undergo oxidative coupling and other transformations. nih.gov

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The structure of this compound is a key component in the creation of various pharmacologically important scaffolds, which are core structures of biologically active molecules. acs.org Its derivatives have been explored for their potential in developing new therapeutic agents.

The compound is a precursor for synthesizing inhibitors of several key enzymes implicated in diseases like cancer and viral infections.

Anaplastic Lymphoma Kinase (ALK) Inhibitors : The abnormal expression of anaplastic lymphoma kinase (ALK) is linked to several cancers. nih.gov Consequently, ALK inhibitors are a significant area of anti-cancer drug development. nih.gov The synthesis of novel ALK inhibitors has utilized aniline (B41778) derivatives as starting materials. For example, ceritinib, a second-generation ALK inhibitor, has served as a lead compound for the development of new inhibitors with improved properties. nih.govnih.gov The general synthetic approach often involves the coupling of a substituted aniline with a pyrimidine (B1678525) core.

Rho Kinase Inhibitors : Rho kinase is an enzyme involved in various cellular processes, and its inhibition has therapeutic potential. Substituted anilines are used in the synthesis of Rho kinase inhibitors. For instance, novel 4-aryl-thiazole-2-amines have been designed and synthesized to target Rho kinase. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors : VEGFR2 is a key receptor in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. nih.gov Many VEGFR2 inhibitors incorporate a substituted aniline moiety. beilstein-journals.orgnih.gov For example, 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) is a significant fragment in numerous potent VEGFR2 inhibitors. beilstein-journals.orgnih.gov The design of new VEGFR2 inhibitors often focuses on creating molecules that can effectively bind to the ATP binding site of the enzyme. nih.govtandfonline.com

Hepatitis C Virus NS5B Polymerase Inhibitors : The hepatitis C virus (HCV) NS5B polymerase is an essential enzyme for viral replication, making it a prime target for antiviral drugs. researchgate.netmdpi.com Several classes of NS5B inhibitors have been developed, including non-nucleoside inhibitors that bind to allosteric sites on the enzyme. nih.govplos.orgnih.gov The synthesis of these inhibitors often involves the use of substituted anilines to construct the core scaffold. For instance, the discovery of potent quinoline-based NS5B inhibitors involved the use of a 6-methoxy-2(1H)-pyridone head group attached to a complex core. nih.gov

The following table summarizes the inhibitory activities of some compounds derived from aniline precursors against various kinases:

Beyond direct inhibition, this compound and related compounds serve as foundational scaffolds for developing various enzyme modulators. nih.gov These modulators can have a range of effects, including allosteric modulation where they bind to a site other than the active site to alter enzyme activity. nih.gov The development of such modulators is crucial for fine-tuning biological processes and has applications in treating a wide range of diseases. The synthesis of these complex scaffolds often relies on multi-step reactions starting from versatile building blocks like substituted anilines. tandfonline.comresearchgate.net

Role in Catalyst Design and Ligand Development for Metal Complexes

The development of new catalysts is a cornerstone of modern chemistry, enabling more efficient and selective chemical transformations. Substituted anilines can be used in the design of ligands for metal complexes that act as catalysts. snnu.edu.cn The electronic and steric properties of the aniline derivative can influence the catalytic activity and selectivity of the resulting metal complex. For instance, imine thiophene-ligated chromium complexes have been investigated for ethylene (B1197577) polymerization. researchgate.net The ligand, synthesized from 4-methoxyaniline, plays a crucial role in the catalyst's performance. researchgate.net The development of chiral platinum catalysts for asymmetric hydroalkoxylation and hydroamination also relies on carefully designed ligands. nih.gov

Applications in Specialty Chemical and Material Production

Specialty chemicals are valued for their performance and function rather than their composition. mlunias.com They are used in a wide range of industries, including electronics, automotive, and construction. mlunias.com Aniline derivatives can be used as intermediates in the production of various specialty chemicals. advancedenergy.com For example, they can be used in the manufacture of dyes and pigments. advancedenergy.com The properties of the final product are often determined by the specific structure of the aniline precursor.

Compound Names Mentioned in the Article

Advanced Analytical Techniques in Academic Research

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in the characterization of 2-(tert-Butyl)-5-methoxyaniline, each offering unique insights into its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment. organicchemistrydata.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The tert-butyl group typically shows a singlet around 1.35 ppm due to the nine equivalent protons. The methoxy (B1213986) group protons also appear as a singlet, generally around 3.84 ppm. The aromatic protons exhibit more complex splitting patterns in the aromatic region of the spectrum, typically between 6.5 and 7.5 ppm, with their specific chemical shifts and coupling constants providing information about their substitution pattern on the benzene (B151609) ring. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key signals include those for the quaternary carbon and the methyl carbons of the tert-butyl group, the methoxy carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons are particularly informative, indicating the electronic effects of the tert-butyl and methoxy substituents on the benzene ring. hmdb.ca For instance, in a related compound, N-(4-(tert-butyl)phenyl)-1-phenylmethanimine, the tert-butyl carbon signals appear at distinct chemical shifts. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
tert-Butyl (CH₃)~1.3~31.5
tert-Butyl (quaternary C)-~34.5
Methoxy (CH₃)~3.8~55.5
Aromatic CH~6.5 - 7.2~110 - 130
Aromatic C-NH₂-~140 - 150
Aromatic C-O-~150 - 160

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound by probing their characteristic vibrational modes. vscht.czimperial.ac.uk

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals key absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the tert-butyl and methoxy groups are observed around 2850-2960 cm⁻¹. Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹. The C-O stretching of the methoxy group gives a strong band in the 1200-1275 cm⁻¹ region. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range. pg.edu.pl

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. imperial.ac.uk It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric breathing modes of the aromatic ring and the vibrations of the C-C bonds of the tert-butyl group would be expected to give rise to strong Raman signals. dtu.dk The differentiation of crystal polymorphs can also be achieved using Raman spectroscopy, as different crystal forms will exhibit distinct lattice vibrational modes. spectroscopyonline.com

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H Stretch (Amine)3300-3500 (two bands)Typically weak
Aromatic C-H Stretch3000-31003000-3100
Aliphatic C-H Stretch2850-29602850-2960
Aromatic C=C Stretch1450-16001450-1600
C-O Stretch (Methoxy)1200-1275Typically weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones, providing information about the conjugated π-system. The UV-Vis spectrum of anilines and their derivatives typically shows absorption bands arising from π-π* transitions of the benzene ring. The positions and intensities of these bands can be influenced by the substituents on the ring. For instance, a study on poly(2,5-dimethoxyaniline) showed a π-π* transition at 280 nm. researchgate.net

Mass Spectrometry (GC-MS) for Purity and Molecular Integrity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to assess the purity of this compound and to confirm its molecular weight and fragmentation pattern. researchgate.net In a typical GC-MS analysis, the compound is first separated from any impurities on a GC column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, along with a series of fragment ion peaks that provide structural information. This technique is crucial for verifying the identity and purity of synthesized or isolated this compound. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules pack in the solid state. For this compound, while specific studies are not available, analysis of structurally similar compounds containing tert-butyl, methoxy, and aniline (B41778) functionalities allows for a comprehensive prediction of its crystal packing behavior.

The analysis of related crystal structures indicates that intermolecular interactions are typically dominated by H···H contacts, which is expected due to the abundance of hydrogen atoms in organic molecules. nih.govnih.govscienceopen.commdpi.com These dispersive interactions often account for the largest portion of the Hirshfeld surface. nih.govscienceopen.com Interactions involving heteroatoms, such as O···H/H···O and N···H/H···N contacts, are indicative of hydrogen bonding, which plays a crucial role in defining the supramolecular architecture. nih.govnih.gov The presence of the aniline's -NH2 group and the methoxy's oxygen atom makes them prime candidates for acting as hydrogen bond donors and acceptors, respectively.

Interaction TypePredicted Contribution to Hirshfeld SurfaceDescriptionRelevant Moieties
H···HHigh (~40-55%)van der Waals forces, dispersionAll hydrogen atoms, especially on tert-butyl and phenyl ring
O···H/H···OSignificant (~15-25%)Hydrogen bondingMethoxy group (acceptor), Aniline N-H (donor)
C···H/H···CModerate (~5-15%)Weak hydrogen bonds, C-H···π interactionsAromatic ring, tert-butyl group
N···H/H···NMinor (~3-5%)Hydrogen bondingAniline N-H (donor and acceptor)

Chromatographic Separations in Research (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. nih.govjneonatalsurg.com For substituted anilines, HPLC methods are well-developed, utilizing various stationary and mobile phases to achieve efficient separation. nih.govtandfonline.comtandfonline.com The separation of positional isomers and congeners of aniline derivatives often relies on subtle differences in polarity and molecular shape. tandfonline.comoup.com

In the case of this compound, a reversed-phase HPLC (RP-HPLC) method would be a common starting point. A C18-bonded silica (B1680970) column is frequently used for the separation of aromatic compounds. tandfonline.com The mobile phase would typically consist of a mixture of water and an organic modifier like methanol (B129727) or acetonitrile. nih.gov The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. The bulky, nonpolar tert-butyl group in this compound would lead to a significant retention time on a C18 column.

Alternatively, normal-phase HPLC or methods employing specialized columns, such as those with cyclodextrin-bonded phases, have proven effective for separating aromatic isomers. nih.govtandfonline.com Cyclodextrin columns, for instance, can separate compounds based on their ability to form inclusion complexes, offering a different selectivity mechanism that is sensitive to the analyte's size and shape. nih.gov Detection is typically achieved using a UV detector, as the aniline ring possesses a strong chromophore. tandfonline.com

ParameterTypical Condition for Substituted AnilinesRationale for this compound
Technique Reversed-Phase HPLC (RP-HPLC)High versatility and applicability to moderately polar organic compounds.
Stationary Phase (Column) C18 (Octadecylsilane) bonded to silica particles. tandfonline.comStrong hydrophobic retention due to the tert-butyl and aromatic moieties.
Mobile Phase Acetonitrile/Water or Methanol/Water gradient. nih.govAllows for fine-tuning of elution strength to achieve optimal separation.
Detector UV-Vis Detector (e.g., at 254 nm or 280 nm). tandfonline.comThe aromatic ring provides strong UV absorbance for sensitive detection.
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns.
Temperature Ambient to moderately elevated (e.g., 150-200°C for high-temp HPLC). tandfonline.comTemperature can be optimized to improve peak shape and reduce analysis time.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the physical and chemical properties of materials as a function of temperature. TGA measures changes in mass, providing information on thermal stability and decomposition, while DSC measures heat flow, identifying phase transitions like melting and crystallization. researchgate.net

For an organic compound like this compound, a DSC scan would reveal its melting point as a sharp endothermic peak. The TGA curve would typically show a stable baseline until the onset of decomposition. Research on related aniline derivatives and other organic complexes shows that decomposition often occurs in one or more steps. url.edubohrium.com The initial mass loss could correspond to the cleavage of the more labile bonds, such as the tert-butyl group or the methoxy group, followed by the degradation of the aromatic ring at higher temperatures. bohrium.com The atmosphere (e.g., inert nitrogen or oxidative air) under which the analysis is performed significantly impacts the decomposition pathway and the final residual mass. researchgate.net

Analytical TechniquePredicted Observation for this compoundInformation Gained
Differential Scanning Calorimetry (DSC) A sharp endothermic peak.Determination of the melting point and purity assessment.
Thermogravimetric Analysis (TGA) (N2 atm) A stable mass up to a certain temperature, followed by one or more distinct mass loss steps.Onset temperature of decomposition, thermal stability range, and decomposition profile.
Derivative Thermogravimetry (DTG) Peaks corresponding to the maximum rate of mass loss for each decomposition step.Identification of individual decomposition stages.

Electrochemical Studies of Redox Properties

Electrochemical studies, particularly cyclic voltammetry, are employed to investigate the redox properties of molecules, such as their oxidation and reduction potentials. For substituted anilines, the primary electrochemical process of interest is the oxidation of the amino group. umn.edunih.gov The ease of this oxidation is highly dependent on the electronic properties of the substituents on the aromatic ring. nih.govrsc.org

Electron-donating groups, such as the methoxy (-OCH3) and tert-butyl (-C(CH3)3) groups present in this compound, increase the electron density on the aniline ring. This increased electron density facilitates the removal of an electron, thereby lowering the oxidation potential compared to unsubstituted aniline. umn.edunih.gov Computational and experimental studies on various substituted anilines have consistently demonstrated this trend, establishing a clear correlation between substituent electronic properties and redox potentials. umn.eduresearchgate.net The one-electron oxidation potential is a key molecular descriptor for modeling the kinetics of electron-transfer reactions. umn.eduresearchgate.net Therefore, this compound is expected to be more easily oxidized than aniline itself, as well as anilines bearing electron-withdrawing groups.

CompoundSubstituent EffectsExpected Oxidation Potential (Relative to Aniline)
Aniline Reference compoundBaseline
4-Methoxyaniline Strong electron-donating group (-OCH3)Lower
4-tert-Butylaniline Weak electron-donating group (-tBu)Lower
This compound Combined effect of two electron-donating groupsSignificantly Lower
4-Chloroaniline Electron-withdrawing group (-Cl)Higher

Emerging Research Areas and Future Directions

Integration in Advanced Materials Science

The molecular architecture of 2-(tert-butyl)-5-methoxyaniline makes it a valuable building block for the creation of new materials with tailored properties. Its integration into polymers and nanocomposites is an active area of exploration.

This compound serves as a functional monomer for the synthesis of advanced polymers. bldpharm.combldpharm.com Aniline (B41778) and its derivatives are well-known precursors to polyanilines (PANI), a class of conducting polymers with significant applications in electronics, sensors, and anti-corrosion coatings. The substituents on the aniline ring, in this case, the tert-butyl and methoxy (B1213986) groups, play a crucial role in determining the properties of the resulting polymer.

The bulky tert-butyl group can enhance the solubility and processability of the polymer by preventing extensive chain packing. acs.org This is a significant advantage, as many conducting polymers are notoriously difficult to process. The methoxy group, being electron-donating, can influence the electronic properties, such as the conductivity and redox potential, of the polymer. acs.org

The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation methods. The resulting polymers, such as poly(this compound), would be expected to possess unique optical and electronic properties. Research in this area focuses on synthesizing and characterizing these novel polymers to understand the structure-property relationships. acs.org

Table 1: Potential Polymer Properties Derived from Substituted Anilines

Feature of Monomer Influence on Polymer Properties Potential Applications
Bulky Alkyl Groups (e.g., tert-Butyl) Increases solubility and processability; modifies polymer morphology. acs.orgacs.org Processable conducting plastics, printable electronic inks, advanced coatings.
Electron-Donating Groups (e.g., Methoxy) Modifies redox potentials and conductivity; can enhance environmental stability. acs.org Electrochemical sensors, electrochromic devices, organic light-emitting diodes (OLEDs). bldpharm.com

| Reactive Amine Group | Enables oxidative polymerization; provides sites for further functionalization or cross-linking. nanotheranosticlab.com | Functional polymer synthesis, membrane materials, composite materials. |

Polymers derived from this compound are prime candidates for the development of advanced nanocomposites. By incorporating nanoscale fillers such as carbon nanotubes, graphene, or metal oxide nanoparticles into a polyaniline-type matrix, it is possible to create materials with synergistic properties.

For instance, a nanocomposite of poly(this compound) and carbon nanotubes could exhibit enhanced electrical conductivity and superior mechanical strength compared to the polymer alone. The improved processability afforded by the tert-butyl group could facilitate a more uniform dispersion of the nanofiller within the polymer matrix, which is critical for optimizing the performance of the nanocomposite. Characterization of such materials would involve techniques like transmission electron microscopy (TEM) to study the morphology and dispersion, along with electrical and mechanical testing to quantify the performance enhancements.

Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry, which explores chemistry "beyond the molecule," relies on weak, non-covalent interactions to assemble molecules into larger, ordered structures. researchgate.net this compound is an ideal candidate for such studies due to its array of functional groups capable of participating in a variety of these interactions. nih.gov

The primary non-covalent interactions involving this molecule include:

Hydrogen Bonding: The amine (-NH₂) group is a classic hydrogen bond donor, while the nitrogen atom and the oxygen atom of the methoxy (-OCH₃) group can act as hydrogen bond acceptors. nih.govnih.govnih.gov These interactions are fundamental in directing the self-assembly of molecules in the solid state and in solution. researchgate.netnih.gov

π-π Stacking: The electron-rich aromatic ring can interact with other aromatic systems through π-π stacking, contributing to the stability of molecular aggregates.

C-H/π Interactions: The C-H bonds of the tert-butyl group can interact with the π-system of the aromatic ring of an adjacent molecule. nus.edu.sg

London Dispersion Forces: The large and polarizable tert-butyl group contributes significantly to attractive van der Waals interactions, specifically London dispersion forces, which are crucial for the cohesion of larger molecules. uni-giessen.de

The interplay of these varied and directional non-covalent forces can be harnessed to construct complex supramolecular architectures, such as molecular capsules, gels, or liquid crystals. nus.edu.sgmdpi.com Understanding these interactions is key to controlling the self-assembly process and designing materials with novel functions. researchgate.net

Table 2: Non-Covalent Interaction Potential of this compound

Functional Group Type of Interaction Role
Amine (-NH₂) Hydrogen Bonding Donor (N-H) and Acceptor (N lone pair) nih.gov
Methoxy (-OCH₃) Hydrogen Bonding Acceptor (O lone pairs) nih.gov
Aromatic Ring π-π Stacking, C-H/π Interactions π-system for stacking and as an acceptor for C-H bonds nus.edu.sg

| tert-Butyl Group | London Dispersion, Steric Effects | Induces strong dispersion forces; provides steric bulk influencing packing uni-giessen.de |

Computational Design and Predictive Modeling for New Analogues

Computational chemistry provides powerful tools for accelerating the discovery and design of new molecules with desired properties, eliminating the need for laborious and time-consuming synthesis of every potential candidate. icm.edu.pl

Density Functional Theory (DFT) studies can be employed to investigate the fundamental properties of this compound. vignanits.ac.in These calculations can predict its three-dimensional structure, electron distribution (e.g., molecular electrostatic potential maps), and spectroscopic characteristics. researchgate.netscielo.br This information provides deep insight into its reactivity and the nature of its non-covalent interactions. researchgate.net

Furthermore, computational methods can be used to design and screen a virtual library of new analogues. By systematically modifying the substituents on the aniline ring, researchers can explore a vast chemical space. For example, the tert-butyl group could be replaced with other alkyl groups, or the methoxy group could be moved to a different position.

Quantitative Structure-Activity Relationship (QSAR) models can then be developed to correlate the computed structural or electronic properties of these analogues with their predicted performance in a specific application, such as the conductivity of the corresponding polymer or its binding affinity in a supramolecular system. ljmu.ac.ukmdpi.com This predictive modeling approach allows researchers to prioritize the most promising candidates for actual laboratory synthesis and testing, streamlining the materials discovery process. frontiersin.org

Table 3: Application of Computational Methods to Analogue Design

Computational Method Application Outcome
Density Functional Theory (DFT) Geometry optimization, electronic structure calculation, vibrational analysis. vignanits.ac.inscielo.br Predicted molecular shape, reactivity sites, IR/Raman spectra, and non-covalent interaction strengths. researchgate.net
Molecular Dynamics (MD) Simulation of molecular motion and interactions over time. Insight into the dynamics of self-assembly, polymer chain conformation, and stability of supramolecular structures.
Quantitative Structure-Activity Relationship (QSAR) Statistical correlation of molecular descriptors with properties. ljmu.ac.ukmdpi.com Predictive models to screen virtual libraries of analogues for desired characteristics (e.g., high conductivity, specific binding).

| Computer-Aided Synthesis Planning | Retrosynthetic analysis to identify viable synthetic routes. icm.edu.pl | Efficient and practical pathways for the laboratory synthesis of promising new analogues. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(tert-Butyl)-5-methoxyaniline, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound can be synthesized via catalytic coupling reactions using transition-metal catalysts (e.g., Cu(OTf)₂ or Au-based catalysts like JohnPhosAuSbF₆) under inert conditions. For purity optimization, column chromatography with silica gel or preparative HPLC (≥95% purity) is recommended. Ensure inert gas purging to prevent oxidation of the aniline group. Characterization via ¹H/¹³C NMR and FT-IR is critical to confirm structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound at +4°C in airtight, light-resistant containers under nitrogen to prevent degradation. Avoid exposure to moisture, strong oxidizers, or elevated temperatures (>40°C), as these conditions may induce decomposition or polymerization. Use desiccants like molecular sieves for long-term storage .

Q. What safety protocols are critical when working with this compound?

  • Methodological Answer : Conduct experiments in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid inhalation of dust or vapors due to potential respiratory irritation .

Advanced Research Questions

Q. What analytical techniques resolve conflicting spectroscopic data for this compound derivatives?

  • Methodological Answer : Combine multi-dimensional NMR (e.g., HSQC, HMBC) with high-resolution mass spectrometry (HRMS) to resolve ambiguities in substituent positioning. For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural confirmation. Cross-reference with computational models (DFT-based NMR chemical shift predictions) to validate experimental data .

Q. How can the compound’s reactivity under varying pH and temperature conditions be systematically studied?

  • Methodological Answer : Design a matrix of kinetic experiments using buffered solutions (pH 3–11) and temperatures (25–80°C). Monitor degradation pathways via HPLC-UV/Vis or LC-MS. For example, under acidic conditions, the tert-butyl group may undergo hydrolysis, while elevated temperatures could promote methoxy demethylation. Use Arrhenius plots to model reaction rates .

Q. What computational strategies predict the compound’s interactions in catalytic systems or supramolecular assemblies?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Molecular docking simulations (e.g., AutoDock Vina) can model interactions with biological targets or metal catalysts. Validate predictions with experimental binding assays or spectroscopic titrations .

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